methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate
Description
methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is a piperidine-based small molecule characterized by a tetrazole-substituted phenyl ring and a methyl acetate group. The compound’s structure includes a piperidin-4-yl core linked via a carbonyl group to a 4-(5-methyl-1H-tetrazol-1-yl)phenyl moiety, with an acetoxy methyl ester at the piperidine’s 4-position. Tetrazole rings, such as the 5-methyl-1H-tetrazole in this compound, are bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities. This scaffold is of interest in medicinal chemistry for targeting enzymes or receptors where piperidine and heterocyclic motifs are pharmacologically relevant.
Properties
Molecular Formula |
C17H21N5O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[1-[4-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C17H21N5O3/c1-12-18-19-20-22(12)15-5-3-14(4-6-15)17(24)21-9-7-13(8-10-21)11-16(23)25-2/h3-6,13H,7-11H2,1-2H3 |
InChI Key |
ZZRPATPOVLXPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Piperidine: The tetrazole derivative is then coupled with a piperidine derivative through a carbonylation reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The tetrazole ring imparts stability and unique electronic properties, making the compound useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving tetrazole-containing molecules.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-acetate backbone but differ in substituents, heterocyclic systems, and biological targets. Below is a detailed comparison based on molecular features, activity data, and structural diversity:
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights
Heterocyclic Substituents :
- The target compound ’s 5-methyltetrazole group enhances polarity and metabolic stability compared to the thiazole in methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate . Thiazoles contribute sulfur-based hydrophobicity, while tetrazoles mimic carboxylates for improved solubility.
- RBM3-354 incorporates a 4-fluorophenyl-pyrrole system and a polyethylene glycol-like chain, likely improving membrane permeability and pharmacokinetics.
Biological Activity :
- The sodium trifluoromethylphenyl-pyridine derivative exhibits weak gamma-secretase inhibition (IC50 ~100,000 nM), suggesting bulky trifluoromethyl groups may hinder binding. This contrasts with smaller substituents (e.g., tetrazole or thiazole), which could optimize target engagement.
The target compound’s tetrazole, with its electron-rich nitrogen atoms, may favor interactions with cationic or polar enzyme pockets.
Ester vs. Carbamate Linkages :
- The target compound’s methyl acetate ester may confer susceptibility to esterase-mediated hydrolysis, impacting half-life. In contrast, RBM3-354’s carbamate linkage offers greater stability .
Pharmacokinetic and Physicochemical Properties
- Tetrazole vs. Thiazole : Tetrazoles (pKa ~4.9) are ionized at physiological pH, enhancing aqueous solubility compared to thiazoles (neutral at pH 7.4) .
- Molecular Weight : The target compound (~344 g/mol) falls within Lipinski’s rule-of-five limits, whereas RBM3-354 (691 g/mol) exceeds typical thresholds for oral bioavailability .
Biological Activity
Methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is a novel compound that has garnered attention for its potential biological activities, particularly due to the presence of the tetrazole moiety. This article provides an in-depth analysis of its biological activity, including synthesis pathways, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its pharmacological properties.
- Tetrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Acetate Group : Enhances solubility and bioavailability.
Molecular Formula : C17H21N5O3
Molecular Weight : Approximately 344.36 g/mol .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : Using appropriate reagents to create the piperidine structure.
- Introduction of the Tetrazole Group : Utilizing 5-methyl-1H-tetrazole in a coupling reaction.
- Acetylation : The final step involves acetylating the piperidine nitrogen to form the acetate derivative.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Compounds containing tetrazole rings have been associated with significant antimicrobial properties. Studies indicate that this compound exhibits:
- Inhibition of Bacterial Growth : Demonstrated effectiveness against various bacterial strains in vitro.
Anti-inflammatory Properties
The presence of the tetrazole moiety is linked to anti-inflammatory effects. Research shows that derivatives similar to this compound can reduce inflammation markers, such as IL-6 and TNF-alpha, in cell cultures .
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions like cancer and diabetes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, offering insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Hamid et al. (2020) | Investigated similar piperidine derivatives showing promising antibacterial and anti-inflammatory activities. |
| MDPI Study (2021) | Highlighted enzyme inhibition capabilities of tetrazole-containing compounds, suggesting similar mechanisms for methyl (1-{...}). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
